molecular formula C12H12BrNO2 B11843867 5-[(2-Bromoethoxy)methyl]quinolin-8-ol CAS No. 91844-22-3

5-[(2-Bromoethoxy)methyl]quinolin-8-ol

Cat. No.: B11843867
CAS No.: 91844-22-3
M. Wt: 282.13 g/mol
InChI Key: BBHKFUWMMXHGDG-UHFFFAOYSA-N
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Description

5-[(2-Bromoethoxy)methyl]quinolin-8-ol is a heterocyclic compound derived from 8-hydroxyquinoline. It is known for its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a quinoline ring substituted with a bromoethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves the reaction of 8-hydroxyquinoline with 2-bromoethanol in the presence of a base, such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product with good yield and solubility in common organic solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromoethoxy)methyl]quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(2-Bromoethoxy)methyl]quinolin-8-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-Bromoethoxy)methyl]quinolin-8-ol involves its ability to form chemical bonds with metal ions, thereby inhibiting metal corrosion. The compound adsorbs onto the metal surface, forming a protective layer that prevents further corrosion. This process is facilitated by the presence of the bromoethoxy group, which enhances the compound’s affinity for metal surfaces .

Comparison with Similar Compounds

Similar Compounds

    5-[(3-Bromopropoxy)methyl]quinolin-8-ol: Another derivative of 8-hydroxyquinoline with a similar structure but a different alkoxy group.

    8-Hydroxyquinoline: The parent compound from which 5-[(2-Bromoethoxy)methyl]quinolin-8-ol is derived.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its efficacy as a corrosion inhibitor. The presence of the bromoethoxy group allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

CAS No.

91844-22-3

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

5-(2-bromoethoxymethyl)quinolin-8-ol

InChI

InChI=1S/C12H12BrNO2/c13-5-7-16-8-9-3-4-11(15)12-10(9)2-1-6-14-12/h1-4,6,15H,5,7-8H2

InChI Key

BBHKFUWMMXHGDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)COCCBr

Origin of Product

United States

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